Propanoic acid, 2-methoxy-, methyl ester, (2S)-
Overview
Description
Propanoic acid, 2-methoxy-, methyl ester, (2S)- is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its chiral center, which means it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is one of these forms and is often used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid, 2-methoxy-, methyl ester, (2S)- can be synthesized through several methods. One common approach is the Fischer esterification, which involves the reaction of (S)-2-Methoxypropionic acid with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction typically occurs under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the use of carboxylate ions and primary alkyl halides in an S_N2 reaction . This method is often preferred for its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of Propanoic acid, 2-methoxy-, methyl ester, (2S)- often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts like p-toluenesulfonic acid or sulfuric acid is common, and the reaction is typically carried out at elevated temperatures to speed up the process .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methoxy-, methyl ester, (2S)- undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to its corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by a base like sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (HCl, H_2SO_4) or basic conditions (NaOH, KOH).
Reduction: Lithium aluminum hydride (LiAlH_4) in anhydrous ether.
Transesterification: Sodium methoxide (NaOCH_3) in methanol.
Major Products
Hydrolysis: (S)-2-Methoxypropionic acid and methanol.
Reduction: (S)-2-Methoxypropanol.
Transesterification: New ester and methanol.
Scientific Research Applications
Propanoic acid, 2-methoxy-, methyl ester, (2S)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propanoic acid, 2-methoxy-, methyl ester, (2S)- involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced by hydride transfer from reducing agents like lithium aluminum hydride .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Similar ester with a simpler structure, used as a solvent and in flavorings.
Ethyl propanoate: Another ester with a similar functional group, used in fragrances and as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Uniqueness
Propanoic acid, 2-methoxy-, methyl ester, (2S)- is unique due to its chiral center, which allows it to exist in two enantiomeric forms. This chirality is crucial in applications requiring specific enantiomers, such as in asymmetric synthesis and drug development .
Properties
IUPAC Name |
methyl (2S)-2-methoxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-4(7-2)5(6)8-3/h4H,1-3H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBJJOSOCPYIT-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601304873 | |
Record name | Methyl (2S)-2-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54656-65-4 | |
Record name | Methyl (2S)-2-methoxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54656-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2S)-2-methoxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601304873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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